

Application Notes and Protocols for the Synthesis and Purification of [11C]LY2795050

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Compound of Interest

Compound Name: LY2795050

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These application notes provide a detailed overview and experimental protocols for the radiosynthesis and purification of [11C]LY2795050, a selective kappa-opioid receptor (KOR) antagonist used in Positron Emission Tomography (PET) imaging.

Introduction

[11C]LY2795050 is a valuable radiotracer for imaging KOR in the brain, which is implicated in various neuropsychiatric disorders such as depression, anxiety, and addiction.[1] The development of robust and reproducible methods for its synthesis and purification is crucial for clinical and preclinical research.[2][3] This document outlines several established methods for the production of [11C]LY2795050, including palladium- and copper-mediated cyanation reactions, as well as a palladium-mediated carbonylation approach.[4][5]

Synthesis and Purification Strategies

The synthesis of [11C]LY2795050 typically involves a two-step process: the introduction of the carbon-11 label followed by hydrolysis to the final amide product.[6] The primary strategies for introducing the [11C] label are through [11C]cyanide ([11C]HCN) or [11C]carbon monoxide ([11C]CO).[4][7] Purification is consistently achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) followed by solid-phase extraction (SPE) for reformulation.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported methods for the synthesis of [11C]LY2795050.

Table 1: Comparison of [11C]Cyanation Methods

Method	Precursor	Catalyst/ Mediator	Radiochemical Yield (RCY, non-decay corrected)	Molar Activity (Am) [mCi/ μmol]	Radiochemical Purity (RCP)	Total Synthesis Time (min)
Pd-mediated cyanation of aryl iodide	Aryl Iodide	Pd2(dba)3	10 ± 4% [4]	914 ± 97 [4]	94% [4]	~45 [4] [6]
Cu-mediated cyanation of aryl boronate ester	Aryl Boronate Ester	Cu(OTf)2	6 ± 1% [2] [9]	>900 [2] [9]	>99% [2] [9]	~45 [2]
Cu-mediated cyanation of aryl iodide	Aryl Iodide	CuI	21 ± 16% [4]	2075 ± 1063 [4]	92% [4]	~41 [4]
Automated Pd-catalyzed cyanation	Aryl Iodide	Pd catalyst	28% (decay corrected) [3]	~2600 [3]	>99% [3]	~40 [3]

Table 2: [11C]Carbonylation Method

Method	Precursor	Catalyst	Radiochemical Yield (RCY, non-decay corrected)	Molar Activity (Am) [mCi/μmol]	Radiochemical Purity (RCP)	Total Synthesis Time (min)
Pd-mediated carbonylation of Aryl Iodide	Aryl Iodide	Pd2(dba)3/ NiXantphos	3 ± 1% ^[4]	1870 ± 133 ^[4]	99% ^[4]	~48 ^[4]

Experimental Protocols

Protocol 1: Palladium-Mediated [11C]Cyanation of an Aryl Iodide Precursor

This protocol is based on the method described by Zheng et al. and has been automated for clinical use.^{[3][6]}

1. Production of [11C]HCN:

- [11C]CO₂ produced from a cyclotron is converted to [11C]CH₄ by reaction with hydrogen over a nickel catalyst at 400°C.^[6]
- [11C]CH₄ is then reacted with ammonia over a platinum catalyst at 950°C to produce [11C]HCN.^[6]

2. Radiosynthesis:

- Trap the produced [11C]HCN in a reaction vessel containing the iodoaryl precursor (0.5–3 mg), K₂CO₃, and Pd2(dba)₃ in dimethylformamide (DMF, 0.3 mL).^[6]

- Heat the reaction mixture at 80-85°C for 3-5 minutes to form the intermediate [11C]nitrile.[3][6]
- Cool the reactor to 5°C.[4]
- Perform hydrolysis by adding 30% H₂O₂ (0.2 mL) and 1-5 M NaOH (0.2 mL) and heating at 80-100°C for 5 minutes to yield [11C]LY2795050.[4][6]
- Quench the reaction with acetic acid (0.4 mL).[4]

3. Purification and Reformulation:

- Purify the crude product using semi-preparative HPLC.[8]
 - Column: Luna, C8(2), 10 µm, 100Å, 150 x 10 mm or Phenomenex Prodigy C8, 10 µm, 150 x 10 mm.[2][4]
 - Mobile Phase: 25% Acetonitrile and 75% 0.1 M ammonium formate/100 mM NH₄OAc with 0.5-1% acetic acid.[2][4][8]
 - Flow Rate: 5 mL/min.[8]
- Collect the fraction containing [11C]LY2795050 (eluting at approximately 7-9 minutes or 12-14 minutes depending on the specific column and conditions).[4][8]
- Dilute the collected fraction with water (50-60 mL).[4][8]
- Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.[4][8]
- Elute the [11C]LY2795050 from the Sep-Pak with ethanol (0.5 mL).[4]
- Formulate the final product by diluting with USP saline (9.5 mL) and passing it through a 0.22 µm sterile filter.[4]

Protocol 2: Copper-Mediated [11C]Cyanation of an Aryl Boronate Ester Precursor

This protocol offers an alternative to palladium-catalyzed methods.[2]

1. Production of [11C]HCN:

- As described in Protocol 1.

2. Radiosynthesis:

- Bubble no-carrier-added [11C]HCN (~800 mCi) into a mixture of pyridine (15 equiv) in N,N-dimethylacetamide (DMA, 0.25 mL).[\[2\]](#)
- Add Cu(OTf)₂ (4 equiv) followed by the arylpinacolboronate (BPin) ester precursor (1 equiv).[\[2\]](#)
- Heat the reaction at 100°C for 5 minutes to generate the [11C]cyano intermediate.[\[2\]](#)
- Accomplish hydrolysis by adding 30% H₂O₂ (0.2 mL) and 5.0 M NaOH (0.2 mL) and heating at 80°C for 5 minutes.[\[2\]](#)

3. Purification and Reformulation:

- Dilute the reaction mixture with acetic acid (0.4 mL).[\[2\]](#)
- Purify the crude product using semi-preparative HPLC with conditions similar to those in Protocol 1.[\[2\]](#)
- The peak corresponding to [11C]**LY2795050** typically elutes at ~5–7 minutes.[\[2\]](#)
- Reformulate the collected fraction using a C18 solid-phase extraction cartridge as described in Protocol 1.[\[2\]](#)

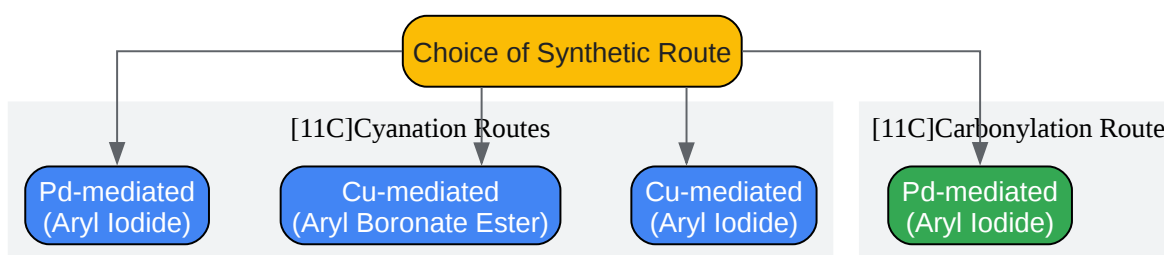
Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of [11C]**LY2795050**.



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Caption: General workflow for the synthesis and purification of [11C]LY2795050.



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Caption: Decision tree for selecting a synthetic route for [11C]LY2795050.

Quality Control

Quality control of the final [11C]LY2795050 product is essential to ensure its suitability for clinical and preclinical use. Standard quality control tests include:

- Radiochemical Purity: Determined by analytical HPLC to be >99%.^{[3][8]}
- Enantiomeric Purity: Confirmed by chiral HPLC to ensure the correct (S)-enantiomer is produced (>98% ee).^[4]
- Specific Activity: Measured to determine the amount of radioactivity per mole of the compound.
- Residual Solvents: Analysis to ensure levels are within acceptable limits.

- Sterility and Endotoxin Testing: To confirm the product is sterile and free of pyrogens for in vivo use.[10]

Conclusion

Multiple robust and automated methods are available for the synthesis and purification of [11C]LY2795050.[3][4] The choice of method may depend on the available starting materials, automation platform, and desired final product characteristics. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of PET radiochemistry and drug development.

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